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Compound of Interest

Compound Name: Amino-PEG3-C2-Amine

Cat. No.: B1664901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG3-C2-Amine, a

versatile bifunctional linker crucial in the development of targeted therapeutics. Its primary

application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary

class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-

causing proteins. This document details the molecule's physicochemical properties, safety and

handling protocols, and its pivotal role in the rapidly evolving field of targeted protein

degradation.

Core Molecular Profile
Amino-PEG3-C2-Amine, systematically named 1,11-diamino-3,6,9-trioxaundecane, is a

hydrophilic linker molecule characterized by a three-unit polyethylene glycol (PEG) chain

flanked by two terminal primary amine groups. This structure provides a flexible and water-

soluble spacer, which is highly advantageous in biological applications. The terminal amine

functionalities serve as reactive handles for conjugation to other molecules, such as ligands for

target proteins and E3 ubiquitin ligases in the construction of PROTACs.

Physicochemical Properties
The key physicochemical properties of Amino-PEG3-C2-Amine are summarized in the table

below, providing essential data for its use in experimental design and synthesis.
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Property Value

Molecular Weight 192.26 g/mol [1][2]

Exact Mass 192.1474 g/mol

Chemical Formula C₈H₂₀N₂O₃[1][2]

CAS Number 929-75-9[1][2]

Appearance Colorless to light yellow liquid[2]

Density Approximately 1.289 g/cm³[2]

Solubility
Soluble in water (up to 100 mg/mL with

sonication)[2]

Purity Typically >95%

Handling and Storage
Proper handling and storage are critical to maintain the integrity of Amino-PEG3-C2-Amine.

Condition Recommendation

Storage Temperature
-20°C for long-term storage (up to 3 years in

pure form)[2]

Short-term Storage 4°C for up to 2 years[2]

In Solvent
-80°C for up to 6 months; -20°C for up to 1

month[2]

Shipping Typically shipped at ambient temperature

Safety

Causes skin irritation and serious eye damage.

May cause respiratory irritation. It is

recommended to handle with appropriate

personal protective equipment (PPE), including

gloves, and eye protection, in a well-ventilated

area.
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Mechanism of Action in PROTACs
Amino-PEG3-C2-Amine itself is not a therapeutic agent but a critical component in the

architecture of PROTACs. PROTACs are heterobifunctional molecules that function by inducing

the degradation of a target Protein of Interest (POI). They achieve this by simultaneously

binding to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This induced

proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated

POI is then recognized and degraded by the proteasome, the cell's protein degradation

machinery. The linker's role is to connect the POI-binding ligand and the E3 ligase-binding

ligand at an optimal distance and orientation to promote the formation of a stable and

productive ternary complex (POI-PROTAC-E3 ligase).
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PROTAC-Mediated Protein Degradation Pathway
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PROTAC-mediated protein degradation pathway.
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Experimental Protocols: PROTAC Synthesis
The synthesis of a PROTAC using Amino-PEG3-C2-Amine typically involves a sequential two-

step amide coupling process. This allows for a modular and controlled assembly of the final

heterobifunctional molecule. The following is a representative protocol for the synthesis of a

generic PROTAC.

Materials:

Amino-PEG3-C2-Amine

Carboxylic acid-functionalized ligand for the Protein of Interest (POI-COOH)

Carboxylic acid-functionalized ligand for the E3 ligase (E3-COOH)

Amide coupling reagents (e.g., HATU, HOBt)

Tertiary amine base (e.g., DIPEA, TEA)

Anhydrous solvents (e.g., DMF, DMSO)

Boc-anhydride (for protection step)

TFA (for deprotection step)

Standard laboratory glassware and purification equipment (e.g., silica gel for

chromatography, HPLC system)

Procedure:

Mono-Boc Protection of Amino-PEG3-C2-Amine:

Dissolve Amino-PEG3-C2-Amine in a suitable solvent (e.g., DCM).

Add a controlled amount (e.g., 0.9 equivalents) of Boc-anhydride to selectively protect one

of the primary amine groups.

Monitor the reaction by TLC or LC-MS.
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Purify the resulting mono-Boc-protected linker by column chromatography.

First Amide Coupling:

Dissolve the POI-COOH ligand (1.0 eq) and the mono-Boc-protected linker (1.1 eq) in

anhydrous DMF.

Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g.,

DIPEA, 2.0 eq).

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

Upon completion, perform an aqueous workup and purify the product (POI-linker-Boc) by

column chromatography.

Boc Deprotection:

Dissolve the POI-linker-Boc intermediate in DCM.

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

Remove the solvent and excess TFA under reduced pressure to yield the deprotected

intermediate (POI-linker-NH₂).

Second Amide Coupling:

Dissolve the POI-linker-NH₂ intermediate (1.0 eq) and the E3-COOH ligand (1.1 eq) in

anhydrous DMF.

Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g.,

DIPEA, 2.0 eq).

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization:
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Confirm the identity and purity of the final PROTAC using analytical techniques such as

LC-MS, ¹H NMR, and high-resolution mass spectrometry (HRMS).

General Workflow for PROTAC Synthesis

Step 1: Mono-Protection

Step 2: First Coupling

Step 3: Deprotection

Step 4: Second Coupling
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General workflow for PROTAC synthesis.

Conclusion
Amino-PEG3-C2-Amine is a fundamental building block in the design and synthesis of

PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature provide a reliable

and versatile platform for linking targeting ligands to create potent protein degraders. For

researchers in drug discovery and chemical biology, a thorough understanding of its properties
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and reactivity is essential for the successful development of novel therapeutics based on

targeted protein degradation. The protocols and data presented in this guide offer a solid

foundation for the effective implementation of this key linker in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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